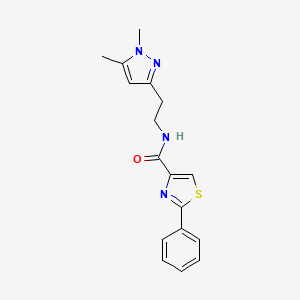

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide” is a chemical compound with a molecular formula of C28H32N8O4S2. It has an average mass of 608.735 Da and a monoisotopic mass of 608.198792 Da .

Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 164.3±0.5 cm3, and a molar volume of 425.7±7.0 cm3. It has 12 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds. Its ACD/LogP is 4.65, and its ACD/LogD (pH 5.5) is 4.04 .Scientific Research Applications

Reaction Mechanisms and Chemical Synthesis

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide, a compound with potential in various research contexts, has not been directly identified in the literature. However, compounds with similar structural motifs have been studied for their unique reaction mechanisms and synthetic applications. For example, Ledenyova et al. (2018) investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, which involves an ANRORC rearrangement. This study provides insights into the reactivity of pyrazole-containing compounds, which could be relevant for understanding the behavior of this compound in synthetic applications Ledenyova et al., 2018.

Biological Activities

Research on compounds structurally related to this compound has demonstrated a range of biological activities, which might suggest potential applications for our compound of interest. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, revealing a potential avenue for the development of new therapeutic agents Rahmouni et al., 2016. Similarly, a study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrids identified novel inhibitors against Mycobacterium tuberculosis, indicating the potential of thiazole derivatives in antimicrobial research Jeankumar et al., 2013.

Antiviral and Anticancer Applications

Further studies highlight the versatility of pyrazole and thiazole derivatives in medicinal chemistry. Hebishy et al. (2020) explored benzamide-based 5-aminopyrazoles for their antiavian influenza virus activity, showcasing the antiviral potential of such compounds Hebishy et al., 2020. This suggests that this compound could be investigated for similar biological activities.

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic intervention .

Mode of Action

It can be inferred from the general properties of pyrazole derivatives that the compound likely interacts with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the target, leading to the observed biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives, it is likely that multiple pathways are affected . These could potentially include pathways related to inflammation, viral replication, cancer progression, and more .

Result of Action

Based on the known biological activities of pyrazole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-12-10-14(20-21(12)2)8-9-18-16(22)15-11-23-17(19-15)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTBLKUCVYZOOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2453771.png)

![[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2453774.png)

![1-(4-methylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2453775.png)

![ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2453779.png)

![(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid](/img/structure/B2453780.png)

![Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2453781.png)

![N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2453784.png)

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone](/img/structure/B2453788.png)

![ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2453789.png)